molecular formula C15H13NO4 B5663522 5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid

5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid

Cat. No.: B5663522
M. Wt: 271.27 g/mol
InChI Key: SVCYDIQFYLNSGO-UHFFFAOYSA-N
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Description

5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a hydroxyl group (-OH) and a benzoylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid can be achieved through a multi-step process involving several key reactions:

    Reduction: Conversion of the nitro group to an amine group (-NH2).

    Acylation: Introduction of the benzoyl group through a Friedel-Crafts acylation reaction.

    Hydroxylation: Introduction of the hydroxyl group to the benzene ring.

These reactions typically require specific reagents and conditions, such as concentrated sulfuric acid for nitration, hydrogen gas and a metal catalyst for reduction, and aluminum chloride for Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the benzoyl group to a hydroxyl group.

    Substitution: Replacement of the hydroxyl or benzoylamino group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction may yield a hydroxybenzyl derivative.

Scientific Research Applications

5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-hydroxy-2-methylbenzoic acid: Similar structure but lacks the benzoylamino group.

    3-hydroxybenzoic acid: Similar structure but lacks the methyl and benzoylamino groups.

    2-hydroxybenzoic acid (salicylic acid): Similar structure but lacks the methyl and benzoylamino groups.

Uniqueness

5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid is unique due to the presence of both the hydroxyl and benzoylamino groups, which confer distinct chemical properties and potential biological activities compared to its analogs .

Properties

IUPAC Name

5-hydroxy-2-[(3-methylbenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-3-2-4-10(7-9)14(18)16-13-6-5-11(17)8-12(13)15(19)20/h2-8,17H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCYDIQFYLNSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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